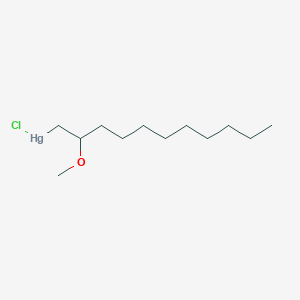

Chloro(2-methoxyundecyl)mercury

Description

Historical Context of Organomercury Compounds in Chemical Synthesis and Research

The history of organomercury compounds dates back to the 19th century, making them one of the earliest classes of organometallics to be synthesized and studied. orgsyn.org The first reported mercuration of an aromatic ring by Otto Dimroth in 1898 was a pivotal moment in this field. wikipedia.org Throughout the 20th century, organomercurials found use as reagents and catalysts in a variety of organic transformations. orgsyn.orgwikipedia.org Their applications have ranged from medicinal uses, such as in antiseptics like merbromin (B87015) ("Mercurochrome") and preservatives like thiomersal, to industrial processes. wikipedia.orgucla.edu Despite concerns over their toxicity, their unique reactivity has ensured their continued, albeit careful, use in chemical research.

Classification and Structural Archetypes within Organomercury Chemistry

Organomercury compounds are broadly classified based on the number and nature of the organic groups attached to the mercury atom. The two main classes are diorganomercury compounds (R₂Hg) and organomercury halides (RHgX), where R is an organic substituent and X is a halide. masterorganicchemistry.com Most organomercury compounds feature mercury in the +2 oxidation state and typically adopt a linear geometry around the mercury center. wikipedia.org The carbon-mercury bond is considered to be relatively nonpolar, which contributes to the stability of these compounds in the presence of water and oxygen. wikipedia.org The structural diversity within this class is vast, with the mercury atom capable of forming secondary bonds, leading to more complex coordination geometries. masterorganicchemistry.com

Significance of Alkoxyalkylmercury Halides in Contemporary Organic Chemistry

Alkoxyalkylmercury halides, a subclass of organomercury halides, are characterized by the presence of an alkoxy group (-OR) on the alkyl chain attached to the mercury atom. These compounds are primarily significant as stable intermediates in the alkoxymercuration reaction, a powerful method for the regioselective addition of alcohols to alkenes. The use of an alcohol instead of water in the oxymercuration reaction leads to the formation of an ether. youtube.com This transformation is highly valuable in organic synthesis because it proceeds without the carbocation rearrangements that can plague other acid-catalyzed hydration or alkoxylation methods. wikipedia.org The resulting carbon-mercury bond in the alkoxyalkylmercury halide can then be cleaved, typically by reduction with sodium borohydride (B1222165), to yield the final ether product. wikipedia.org

Scope and Focus of Research on Chloro(2-methoxyundecyl)mercury

Specific research dedicated exclusively to this compound is scarce in the surveyed scientific literature. However, its chemical identity places it squarely within the well-understood class of alkoxyalkylmercury halides. Therefore, this article will focus on the predicted synthesis, structure, and chemical properties of this compound based on the established principles of the alkoxymercuration of long-chain alkenes like 1-undecene (B165158). The discussion will draw from the extensive body of knowledge on analogous organomercury compounds to provide a scientifically rigorous profile of this specific molecule.

Properties of this compound

The physical and chemical properties of this compound can be predicted based on its molecular structure and by analogy to similar, well-characterized organomercury halides.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₅ClHgO |

| Molecular Weight | 409.39 g/mol |

| Appearance | Expected to be a white crystalline solid |

| Solubility | Likely insoluble in water, but soluble in organic solvents |

This table contains predicted data based on the chemical structure.

Synthesis of this compound

The synthesis of this compound would be achieved through the alkoxymercuration of 1-undecene with methanol (B129727), followed by the displacement of the acetate (B1210297) group with a chloride ion.

CH₃(CH₂)₈CH=CH₂ + Hg(OAc)₂ + CH₃OH → CH₃(CH₂)₈CH(OCH₃)CH₂HgOAc + HOAc

CH₃(CH₂)₈CH(OCH₃)CH₂HgOAc + NaCl → CH₃(CH₂)₈CH(OCH₃)CH₂HgCl + NaOAc

The reaction proceeds via an electrophilic addition mechanism. The mercuric acetate first reacts with the double bond of 1-undecene to form a cyclic mercurinium ion intermediate. This intermediate is then attacked by the nucleophilic methanol at the more substituted carbon atom, following Markovnikov's rule. wikipedia.org This regioselectivity ensures that the methoxy (B1213986) group adds to the second carbon of the undecyl chain. The addition is stereospecific, with the methoxy group and the mercury-containing group adding to opposite faces of the double bond (anti-addition). The resulting acetoxymercury compound can then be treated with a chloride salt, such as sodium chloride, to replace the acetate ligand with a chloride ligand, yielding the final product, this compound. wikipedia.org

Structure

2D Structure

Properties

CAS No. |

62594-85-8 |

|---|---|

Molecular Formula |

C12H25ClHgO |

Molecular Weight |

421.37 g/mol |

IUPAC Name |

chloro(2-methoxyundecyl)mercury |

InChI |

InChI=1S/C12H25O.ClH.Hg/c1-4-5-6-7-8-9-10-11-12(2)13-3;;/h12H,2,4-11H2,1,3H3;1H;/q;;+1/p-1 |

InChI Key |

RKSNNXBHBRSZJY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC(C[Hg]Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for Chloro 2 Methoxyundecyl Mercury

General Principles of Carbon-Mercury Bond Formation in Alkoxyalkylmercury Compounds

The formation of a carbon-mercury bond in alkoxyalkylmercury compounds, such as chloro(2-methoxyundecyl)mercury, is most commonly accomplished through the reaction of an alkene with a mercury(II) salt in the presence of an alcohol. This reaction, known as alkoxymercuration, is a specific type of solvomercuration. The general principle involves the electrophilic addition of the mercury(II) species to the alkene double bond, followed by the nucleophilic attack of the alcohol solvent.

This process is highly effective for generating β-alkoxyalkylmercuric compounds. The resulting organomercury compound has a mercury atom attached to one of the original alkene carbons and an alkoxy group attached to the adjacent carbon. The stability of the C-Hg bond is a key feature of these compounds, allowing for their isolation and further manipulation. The low polarity of the Hg-C bond contributes to their stability towards oxygen and water. wikipedia.org

The choice of the mercury(II) salt and the alcohol solvent are crucial parameters that influence the reaction's outcome. Mercury(II) acetate (B1210297) (Hg(OAc)₂) is a commonly used reagent due to its good solubility in various solvents and its appropriate reactivity. wikipedia.orgmasterorganicchemistry.com The alcohol serves as both the solvent and the nucleophile that introduces the alkoxy group into the final product.

Alkene Solvomercuration-Demercuration Pathways for Undecene Derivatives

The synthesis of this compound from an undecene derivative, such as 1-undecene (B165158), is a classic example of the alkoxymercuration-demercuration reaction sequence. This pathway offers a reliable method for the Markovnikov addition of a methoxy (B1213986) group and a mercury-containing group across the double bond.

The mechanism of alkoxymercuration, analogous to oxymercuration, proceeds through a multi-step process that avoids the formation of a discrete carbocation intermediate, thus preventing potential molecular rearrangements. wikipedia.orgvedantu.comlibretexts.orglibretexts.orglibretexts.org

Formation of a Mercurinium Ion: The reaction is initiated by the electrophilic attack of the mercury(II) salt, typically mercury(II) acetate, on the π-bond of the alkene. This results in the formation of a cyclic, three-membered intermediate known as a mercurinium ion. masterorganicchemistry.comvedantu.comlibretexts.orgchemistrysteps.com In this intermediate, the positive charge is shared between the mercury atom and the two carbon atoms of the original double bond.

Nucleophilic Attack by the Alcohol: The alcohol solvent, in this case methanol (B129727), then acts as a nucleophile and attacks the more substituted carbon of the mercurinium ion. This ring-opening step is regioselective and proceeds via an anti-addition, meaning the alcohol attacks from the side opposite to the mercury atom. vedantu.comchemistrysteps.comjove.com

Deprotonation: A solvent molecule (methanol) removes a proton from the newly added methoxy group, yielding a neutral β-methoxyalkylmercuric acetate.

The "demercuration" step, which would typically follow to replace the mercury group with a hydrogen atom using a reducing agent like sodium borohydride (B1222165), is omitted in the synthesis of this compound. masterorganicchemistry.comwikipedia.orgvedantu.com Instead, the organomercury intermediate is converted to the desired chloro derivative.

The alkoxymercuration of a terminal alkene like 1-undecene is highly regioselective. The reaction follows Markovnikov's rule, where the nucleophile (methanol) adds to the more substituted carbon of the double bond, and the mercury atom adds to the less substituted carbon. masterorganicchemistry.comwikipedia.orgvedantu.comlibretexts.orgbyjus.com This selectivity is attributed to the unsymmetrical nature of the mercurinium ion intermediate, which has a greater partial positive charge on the more substituted carbon atom, making it more susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com

The stereochemistry of the addition is predominantly anti, meaning the methoxy group and the mercury atom add to opposite faces of the alkene double bond. wikipedia.orgchemistrysteps.comjove.com This stereospecificity is a direct consequence of the backside attack of the alcohol on the cyclic mercurinium ion. chemistrysteps.comjove.com

| Feature | Description | Outcome for 1-Undecene |

| Regioselectivity | The preferential addition of the nucleophile to the more substituted carbon. | The methoxy group adds to the C2 position of the undecyl chain. |

| Stereoselectivity | The preferential formation of one stereoisomer over another. | Results in an anti-addition of the methoxy and mercury groups. |

The choice of the alcohol solvent directly determines the alkoxy group that is incorporated into the product. For the synthesis of this compound, methanol is the required solvent and nucleophile. britannica.comwikipedia.orgnih.gov The efficiency of the reaction can be influenced by the purity and dryness of the solvent, as water can compete as a nucleophile, leading to the formation of hydroxyalkylmercury byproducts.

The mercury(II) reagent also plays a critical role. Mercury(II) acetate is frequently used due to its electrophilicity and solubility. wikipedia.orgmasterorganicchemistry.com Other mercury(II) salts with less nucleophilic counter-ions, such as mercury(II) trifluoroacetate, can sometimes lead to faster reactions. The reaction is generally efficient, often proceeding with high yields. libretexts.org

Factors Influencing Reaction Efficiency:

Purity of Reactants: Anhydrous conditions are preferable to avoid side reactions with water.

Nature of the Mercury(II) Salt: The electrophilicity of the mercury salt can affect the rate of mercurinium ion formation.

Solvent: The alcohol must be chosen based on the desired alkoxy group.

The initial product of the alkoxymercuration of 1-undecene with mercury(II) acetate in methanol is (2-methoxyundecyl)mercury(II) acetate. To obtain the target compound, this compound, the acetate ligand must be exchanged for a chloride ligand.

This conversion is typically achieved by treating the organomercury acetate with a source of chloride ions, such as an aqueous solution of sodium chloride or potassium chloride. wikipedia.org The greater insolubility of the organomercury chloride in many organic solvents compared to the acetate often facilitates its isolation and purification. The exchange reaction is generally rapid and proceeds in high yield.

Alkoxymercuration: CH₃(CH₂)₈CH=CH₂ + Hg(OAc)₂ + CH₃OH → CH₃(CH₂)₈CH(OCH₃)CH₂HgOAc + HOAc

Anion Exchange: CH₃(CH₂)₈CH(OCH₃)CH₂HgOAc + NaCl → CH₃(CH₂)₈CH(OCH₃)CH₂HgCl + NaOAc

Alternative Synthetic Routes to this compound

While solvomercuration of alkenes is the most direct and common method for preparing β-alkoxyalkylmercuric halides, other general methods for the synthesis of organomercury compounds exist. However, their application to the specific synthesis of this compound is less practical or direct.

Some of these general methods include:

Reaction of Grignard or Organolithium Reagents with Mercury(II) Halides: This is a common method for forming alkyl- and arylmercury compounds. wikipedia.org However, it is not suitable for the direct synthesis of this compound as it would require the preparation of a specific Grignard or organolithium reagent that is not readily accessible.

Mercuration of Aromatic Compounds: Electron-rich aromatic rings can be directly mercurated using mercury(II) acetate. wikipedia.orgwikipedia.org This method is not applicable to the synthesis of an alkylmercury compound.

From Diazonium Salts: Diazonium salts can be used to prepare arylmercury compounds, but this is not relevant for the synthesis of this compound. wikipedia.org

Due to the efficiency, high regioselectivity, and mild reaction conditions of the alkoxymercuration of alkenes, it remains the superior and most practical synthetic route for this compound.

Exploration of Grignard and Organolithium Reagent Chemistry for Alkoxyalkylmercury Synthesis

The use of Grignard and organolithium reagents is a cornerstone of organometallic synthesis, providing powerful carbon-based nucleophiles capable of reacting with metal halides to form new carbon-metal bonds. byjus.commasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this approach would theoretically involve the preparation of a 2-methoxyundecyl Grignard or organolithium reagent, followed by its reaction with a suitable mercury(II) salt.

The general principle for Grignard reagent formation involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). chemguide.co.uk Similarly, organolithium reagents can be prepared by reacting an alkyl halide with lithium metal. youtube.com These reagents are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character to the carbon atom, making them potent nucleophiles. libretexts.org

The proposed synthetic sequence would commence with the preparation of a 1-halo-2-methoxyundecane precursor. This precursor would then be reacted with magnesium or lithium to form the corresponding 2-methoxyundecylmagnesium halide or 2-methoxyundecyllithium. The subsequent and final step would be the reaction of this organometallic intermediate with a mercury(II) halide, such as mercuric chloride (HgCl₂), to yield the desired this compound.

However, the practical application of this methodology to the synthesis of β-alkoxyalkylmercurials can be challenging. The presence of the ether linkage in the organometallic reagent can lead to side reactions, including cleavage of the ether bond by the highly reactive Grignard or organolithium reagent, particularly under harsh reaction conditions. The stability of the 2-methoxyundecyl Grignard or organolithium reagent would be a critical factor for the success of this synthetic route.

Investigation of Direct Alkylation of Mercury Salts with Organohalides

A more direct and widely applicable method for the synthesis of alkoxyalkylmercury compounds is the alkoxymercuration of alkenes. byjus.comwikipedia.org This reaction involves the direct addition of a mercury(II) salt and an alcohol across the double bond of an alkene. For the synthesis of this compound, the starting alkene would be 1-undecene and the alcohol would be methanol.

The reaction is typically initiated by reacting the alkene with a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂), in the presence of methanol. byjus.com This results in the formation of a mercurinium ion intermediate. ucalgary.ca The subsequent nucleophilic attack by methanol on the more substituted carbon of the mercurinium ion follows Markovnikov's rule, leading to the formation of a 2-methoxyundecylmercuric acetate. ucalgary.ca This intermediate can then be treated with a chloride salt, such as sodium chloride, to exchange the acetate ligand for a chloride, yielding the final product, this compound.

This method is generally preferred over the Grignard or organolithium routes for this class of compounds due to its high regioselectivity and the avoidance of preparing and handling potentially unstable alkoxy-functionalized organometallic reagents. The reaction proceeds under milder conditions and typically provides good yields of the desired product. wikipedia.org

Optimization of Reaction Conditions for High Purity and Yield of this compound

The optimization of the synthesis of this compound, particularly via the alkoxymercuration of 1-undecene, is crucial for achieving high purity and yield. Key parameters that can be varied include the choice of mercury salt, the solvent system, reaction temperature, and reaction time.

Choice of Mercury(II) Salt: While mercuric acetate is commonly used, other mercury salts with less nucleophilic counterions, such as mercuric trifluoroacetate, can sometimes lead to faster reactions and cleaner products by promoting the formation of the mercurinium ion.

Solvent System: The reaction is typically carried out in methanol, which acts as both the solvent and the nucleophile. The concentration of the reactants can influence the reaction rate. Using a co-solvent like tetrahydrofuran (THF) can be beneficial, especially for long-chain alkenes which may have limited solubility in pure methanol.

Reaction Temperature: Alkoxymercuration reactions are often carried out at or near room temperature. Lowering the temperature may increase the selectivity of the reaction but will also decrease the reaction rate. Conversely, increasing the temperature can accelerate the reaction but may also lead to the formation of byproducts.

Reaction Time: The reaction time needs to be sufficient to ensure complete consumption of the starting alkene. This can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

The following table provides hypothetical data based on analogous alkoxymercuration reactions of long-chain terminal alkenes to illustrate the effect of varying reaction conditions on the yield of the desired 2-methoxyalkylmercuric chloride.

| Entry | Alkene | Mercury(II) Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Octene | Hg(OAc)₂ | Methanol | 25 | 2 | 85 |

| 2 | 1-Octene | Hg(OAc)₂ | Methanol/THF (1:1) | 25 | 2 | 90 |

| 3 | 1-Decene | Hg(OAc)₂ | Methanol | 0 | 6 | 82 |

| 4 | 1-Decene | Hg(OTFA)₂ | Methanol | 25 | 1 | 92 |

| 5 | 1-Dodecene | Hg(OAc)₂ | Methanol | 40 | 1 | 88 |

This data is illustrative and based on general principles of alkoxymercuration reactions.

Purification of the final product is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate. The purity can be assessed by melting point determination and spectroscopic methods like NMR and mass spectrometry.

Structural Characterization and Bonding Analysis of Chloro 2 Methoxyundecyl Mercury

Molecular Geometry and Coordination Environment of the Mercury Atom

Analysis of C-Hg-X Bond Linearity and Deviations in Organomercury(II) Halides

Organomercury(II) halides of the type RHgX, where R is an alkyl or aryl group and X is a halogen, typically exhibit a near-linear arrangement of the C-Hg-X atoms. This linearity arises from the sp hybridization of the mercury atom, which forms two strong covalent bonds. However, deviations from perfect linearity are common and can be influenced by steric and electronic factors of the organic substituent and the halide, as well as by intermolecular interactions in the solid state.

In Chloro(2-methoxyundecyl)mercury, the long and flexible 2-methoxyundecyl chain can lead to a range of conformational possibilities. While a perfectly linear C-Hg-Cl bond angle of 180° is expected in the gas phase or in non-coordinating solvents, in the solid state, crystal packing forces and intermolecular interactions can cause this angle to deviate. For instance, studies on other organomercury chlorides have shown C-Hg-Cl angles that can vary. In solid methylmercuric chloride, the C-Hg-Cl angle is essentially linear. However, in more complex structures, significant deviations can occur. For example, in a mercury chloride complex with a bulky bidentate ligand, the N-Hg-N angle was found to be 100.59(15)° and the Cl-Hg-Cl angle was 126.35(7)°, indicating a distorted tetrahedral geometry around the mercury atom nih.gov. While this compound is a simpler RHgX type compound, the potential for intramolecular coordination from the methoxy (B1213986) group or intermolecular interactions could lead to a C-Hg-Cl angle that is not perfectly linear.

Table 1: Representative C-Hg-X Bond Angles in Organomercury(II) Halides

| Compound | C-Hg-X Angle (°) | Phase |

| Methylmercuric chloride | ~180 | Solid |

| Phenylmercuric chloride | ~178 | Solid |

| Diethylmercury | 180 | Gas |

| [HgCl₂(C₂₆H₂₅BrN₄)]n | 100.59 (N-Hg-N) | Solid |

Role of Secondary Interactions and Supramolecular Aggregation Involving the Mercury Center

Beyond the primary covalent C-Hg and Hg-Cl bonds, the mercury atom in this compound is capable of engaging in secondary interactions. These weaker interactions, often described as metallophilic or mercuriophilic interactions, play a crucial role in the formation of supramolecular aggregates in the solid state. The mercury center, being a soft Lewis acid, can interact with Lewis bases such as halides, oxygen, or even other mercury atoms.

In the context of this compound, several types of secondary interactions are conceivable:

Hg···Cl Interactions: The chloride ligand of one molecule can form a weak coordinative bond with the mercury atom of a neighboring molecule. This can lead to the formation of dimeric, polymeric, or sheet-like structures. These interactions effectively increase the coordination number of the mercury atom beyond two.

Hg···O Interactions: The oxygen atom of the methoxy group in the 2-methoxyundecyl chain could potentially engage in an intramolecular or intermolecular interaction with a mercury atom. Such interactions have been observed in other organomercury alkoxides, influencing their solid-state structures scispace.com.

Hg···Hg Interactions: In some organomercury compounds, weak attractive forces between mercury atoms can lead to the formation of aggregates with Hg···Hg distances shorter than the sum of their van der Waals radii.

These secondary interactions are critical in dictating the crystal packing and can influence the physical properties of the compound. The interplay of the long alkyl chain and these potential secondary bonding motifs can result in complex and interesting supramolecular architectures.

Spectroscopic Elucidation of the this compound Structure

A combination of spectroscopic techniques is essential for the complete characterization of this compound, providing detailed information about the alkyl chain, the environment of the mercury atom, and the nature of the chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyl Chain and Mercury Environment Analysis

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution.

¹H and ¹³C NMR: These spectra provide detailed information about the carbon-hydrogen framework of the 2-methoxyundecyl group. The chemical shifts and coupling patterns of the protons and carbons can confirm the connectivity of the alkyl chain and the position of the methoxy group. The protons on the carbon atom bonded to mercury are expected to show satellite peaks due to coupling with the ¹⁹⁹Hg nucleus (a spin-1/2 isotope with a natural abundance of 16.87%). huji.ac.il

¹⁹⁹Hg NMR: This technique is particularly informative for probing the electronic environment of the mercury atom. The ¹⁹⁹Hg chemical shift is highly sensitive to the nature of the substituents and the coordination environment. chemrxiv.orgnih.gov For alkylmercury halides, the chemical shifts are typically found in a specific region of the ¹⁹⁹Hg NMR spectrum. The presence of the electron-donating methoxy group in the alkyl chain of this compound would be expected to influence the ¹⁹⁹Hg chemical shift compared to a simple undecylmercury chloride. Studies on a series of alkylmercury bromides have shown the effect of methyl substituents on ¹⁹⁹Hg NMR chemical shifts, indicating the sensitivity of this nucleus to the alkyl chain structure nih.gov.

Table 2: Typical NMR Data Ranges for Organomercury Compounds

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) |

| ¹H (on Cα to Hg) | Varies, with ²J(¹H-¹⁹⁹Hg) satellites | ²J(¹H-¹⁹⁹Hg) ≈ 100-300 |

| ¹³C (on Cα to Hg) | Varies, with ¹J(¹³C-¹⁹⁹Hg) satellites | ¹J(¹³C-¹⁹⁹Hg) ≈ 1500-3000 |

| ¹⁹⁹Hg | -1000 to -2500 (relative to Me₂Hg) | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and the bonding within this compound.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the vibrational modes of the long alkyl chain, including C-H stretching, bending, and rocking vibrations. The C-O stretching vibration of the methoxy group is also expected to be a prominent feature. The C-Hg and Hg-Cl stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹. Specifically, the C-Cl stretch in alkyl halides is generally observed in the 850-550 cm⁻¹ region, while the C-H wag of a -CH₂X group can be seen between 1300-1150 cm⁻¹ orgchemboulder.comscribd.com.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying the symmetric vibrations of the C-Hg-Cl backbone. The C-Hg stretching vibration, in particular, often gives a strong and characteristic Raman signal. For molecules with a center of inversion, certain modes may be exclusively Raman active and IR inactive, or vice versa, according to the mutual exclusion rule uni-siegen.de. The C-Hg stretching force constants in various organomercury compounds have been found to be in the range of 2.53 to 2.67 mdyn/Å electronicsandbooks.com.

Table 3: Characteristic Vibrational Frequencies for Organo-Alkyl Halides

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| C-H (alkyl) stretch | 2850-2960 | IR, Raman |

| C-H bend | 1350-1470 | IR, Raman |

| C-O (ether) stretch | 1050-1150 | IR |

| C-Cl stretch | 550-850 | IR |

| C-Hg stretch | 450-600 | IR, Raman |

| Hg-Cl stretch | 200-400 | IR, Raman |

X-ray Diffraction Studies for Solid-State Structural Determination

Below is a table of predicted crystallographic and key structural parameters for this compound, based on data from analogous compounds.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (typical for similar compounds) |

| Unit Cell Dimensions | |

| a (Å) | ~ 8 - 10 |

| b (Å) | ~ 5 - 8 |

| c (Å) | > 30 (to accommodate the long alkyl chain) |

| β (°) | ~ 90 - 100 (for monoclinic) |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Lengths (Å) | |

| Hg-Cl | ~ 2.35 - 2.40 |

| Hg-C(2) | ~ 2.05 - 2.15 |

| C(2)-O | ~ 1.43 |

| O-C(methoxy) | ~ 1.42 |

| C-C (alkyl chain) | ~ 1.54 |

| Key Bond Angles (°) | |

| C(2)-Hg-Cl | ~ 175 - 180 |

| Hg-C(2)-C(1) | ~ 110 - 114 |

| Hg-C(2)-C(3) | ~ 110 - 114 |

| C(2)-O-C(methoxy) | ~ 112 |

Note: This is a hypothetical data table based on known structures of similar organomercury halides.

Theoretical Insights into Bonding Properties

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the nature of chemical bonds. idexlab.comnih.gov In this compound, the Carbon-Mercury (C-Hg) and Mercury-Chlorine (Hg-Cl) bonds are of primary interest.

The C-Hg bond is predominantly covalent in character, a hallmark of organomercury compounds that contributes to their stability towards air and moisture. wikipedia.orgwikiwand.com This covalency arises from the effective overlap of a carbon sp³ hybrid orbital with a hybrid orbital from the mercury atom. The presence of an electronegative methoxy group at the C(2) position is expected to have a minor inductive effect on the C-Hg bond, though this is generally less significant than steric factors. core.ac.uk

The Hg-Cl bond also exhibits significant covalent character, though it is more polarized than the C-Hg bond due to the higher electronegativity of chlorine compared to carbon. This results in a partial positive charge on the mercury atom and a partial negative charge on the chlorine atom. Despite this polarity, mercuric chloride itself is considered a molecular compound rather than an ionic salt. libretexts.orgresearchgate.net

A theoretical analysis would involve calculating the bond dissociation energies, bond orders, and atomic charges to quantify the strength and polarity of these bonds.

| Bond | Predicted Bond Order | Predicted Covalent Character | Predicted Ionic Character |

| C-Hg | ~0.9 | High | Low |

| Hg-Cl | ~0.7 | Moderate | Moderate |

Note: This table presents theoretical predictions based on general principles of organomercury chemistry.

The 2-methoxyundecyl moiety introduces significant conformational flexibility to the molecule. libretexts.org The long undecyl chain can adopt numerous conformations through rotation around its C-C single bonds. libretexts.org Computational methods, such as molecular mechanics or DFT, can be used to explore the potential energy surface and identify the most stable conformers.

The primary factors governing the conformation of the alkyl chain are torsional strain and steric interactions. libretexts.orglibretexts.org The lowest energy conformation for an unsubstituted long-chain alkane is the all-trans (or anti-periplanar) arrangement, which minimizes steric hindrance between adjacent methylene (B1212753) groups. researchgate.netrsc.org

For the 2-methoxyundecyl group, the presence of the methoxy substituent at the C(2) position introduces additional conformational considerations. The rotation around the C(2)-O bond and the C(1)-C(2) and C(2)-C(3) bonds will be influenced by the steric bulk of the methoxy group and the chloromercuri group. It is expected that the most stable conformer will adopt a staggered arrangement that minimizes gauche interactions between these larger substituents. The long undecyl tail (C3 to C11) is likely to favor a low-energy, extended, zig-zag conformation. researchgate.netresearchgate.netyoutube.com

A detailed conformational analysis would involve mapping the potential energy as a function of key dihedral angles, such as Hg-C(2)-C(1)-H and Hg-C(2)-C(3)-C(4), to identify the global and local energy minima.

| Dihedral Angle | Predicted Low-Energy Conformation | Rationale |

| C(1)-C(2)-C(3)-C(4) | Anti (~180°) | Minimizes steric interactions along the carbon backbone. |

| Hg-C(2)-C(3)-C(4) | Gauche (~60°) or Anti (~180°) | Balance between steric repulsion and potential stabilizing interactions. |

| C(methoxy)-O-C(2)-Hg | Anti (~180°) | Minimizes steric clash between the methyl group and the bulky chloromercuri group. |

Note: This table provides a qualitative prediction of the conformational preferences.

Reactivity and Reaction Mechanisms of Chloro 2 Methoxyundecyl Mercury

Cleavage of the Mercury-Carbon Bond in Chloro(2-methoxyundecyl)mercury

The mercury-carbon bond is the most reactive site in this compound, susceptible to cleavage by various reagents. This process is fundamental to its utility in organic synthesis.

Protolytic Demercuration Mechanisms and Kinetics

Protolytic demercuration involves the cleavage of the carbon-mercury bond by a proton source, typically a mineral acid. msu.edu This reaction proceeds via an electrophilic substitution mechanism where the proton acts as the electrophile. The general mechanism for the protolytic demercuration of an alkylmercuric halide (R-HgX) with an acid (HY) can be represented as:

R-HgX + HY → R-H + HgXY

The reaction involves the protonation of the carbon atom bonded to mercury, leading to the formation of a carbocationic intermediate or a concerted transition state, followed by the departure of the mercury-containing leaving group. The kinetics of this reaction are influenced by the acidity of the proton source and the nature of the solvent.

Halogenolytic Cleavage Pathways

Halogenolytic cleavage involves the breaking of the mercury-carbon bond by halogens. Organomercury compounds react with halogens to produce the corresponding organic halide. wikipedia.org This reaction is an electrophilic substitution where the halogen molecule is the electrophile.

The general reaction is:

R-HgX + Y₂ → R-Y + HgXY

Where Y represents a halogen (e.g., Cl, Br, I). The reactivity of the halogens typically follows the order I₂ > Br₂ > Cl₂. This reaction is a useful method for the synthesis of alkyl halides from organomercurials.

Transmetalation Reactions Involving this compound

Transmetalation is a process where an organic group is transferred from one metal to another. Organomercury compounds are valuable reagents in transmetalation reactions due to their stability and ease of handling. wikipedia.org

Utility in Carbon-Carbon Bond Formation with Transition Metal Catalysts (e.g., Palladium-Catalyzed Cross-Coupling)

Organomercurials can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org In these reactions, the organomercury compound transmetalates its organic group to the palladium catalyst. The general cycle involves oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the organomercurial (R-HgX), and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

While specific examples involving this compound are not detailed in the search results, the general utility is well-established. For instance, palladium catalysis can control the reactivity in the transmetalation of organomercurials, leading to specific products. rsc.org The presence of halide salts can increase the selectivity of these cross-coupling reactions. wikipedia.org Carbonylation reactions of lactones have also been shown to utilize Hg(II) reagents under palladium-catalyzed conditions. wikipedia.org

Reactivity with Main Group Organometallic Reagents

Transmetalation can also occur with main group organometallic reagents. uwimona.edu.jm This involves the exchange of organic groups between mercury and another main group metal. The direction of the metal exchange is typically driven by the relative electronegativities of the metals. A more electropositive metal will generally transfer its organic group to a more electronegative metal.

For example, organomercury compounds can be prepared via the reaction of mercury(II) halides with Grignard reagents or organolithium compounds. wikipedia.org Conversely, organomercurials can react with more reactive metals, such as aluminum, to form new organometallic species. wikipedia.org

Substitution Reactions at the Mercury Center

Substitution reactions at the mercury center in this compound involve the replacement of the chloride ligand with another anionic ligand. These are typically equilibrium processes influenced by the nature of the incoming ligand and the solvent. For example, the halide in an organomercuric halide can be exchanged with other anions.

Based on the conducted research, no specific information is publicly available regarding the chemical compound "this compound." Searches for its reactivity, ligand exchange dynamics, derivative formation, redox transformations, and photochemical pathways have not yielded any results.

Therefore, it is not possible to provide an article on the "" as outlined in the user's request, due to the absence of scientific literature or data on this specific compound.

Advanced Analytical Methodologies for Chloro 2 Methoxyundecyl Mercury Speciation and Quantification

Chromatographic Techniques for Separation

Chromatography is a fundamental step in the speciation analysis of organomercury compounds, allowing for the separation of different mercury species from each other and from matrix interferences. The choice of chromatographic method depends on the volatility and polarity of the compounds.

Gas Chromatography (GC) with Element-Specific Detection

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For organomercury compounds like Chloro(2-methoxyundecyl)mercury, GC analysis typically requires a derivatization step to convert them into more volatile forms, such as their ethylated or phenylated analogues. researchgate.net However, direct analysis of some organomercury chlorides is also possible. kobe-u.ac.jp

The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. kobe-u.ac.jpcopernicus.org The choice of column and temperature programming is crucial for resolving different organomercury species. For instance, studies on alkyl and phenyl mercury chlorides have successfully used stationary phases like DEGS (diethylene glycol succinate) with on-column injection techniques to achieve good separation. kobe-u.ac.jp The injector temperature must be carefully optimized to ensure efficient volatilization without causing thermal decomposition of the analyte. kobe-u.ac.jpcopernicus.org

Key research findings for GC analysis of related organomercury compounds indicate:

Stationary Phases: Highly polar liquid phases have shown favorable results for separating organomercury compounds. kobe-u.ac.jp Non-polar PDMS (polydimethylsiloxane) columns are also used. copernicus.org

Temperatures: For phenylmercury (B1218190) chloride, a related compound, analysis temperatures are typically in the range of 170 to 195°C to avoid decomposition. kobe-u.ac.jp

Detection Limits: When coupled with sensitive detectors, GC can achieve very low detection limits, in the picogram (pg) to femtogram (fg) range for various mercury species. researchgate.netkobe-u.ac.jpresearchgate.net

Table 1: Typical GC Parameters for Analysis of Related Organomercury Compounds

| Parameter | Value/Type | Source |

| Column Type | Fused-silica capillary, Non-polar (e.g., DB-5) or Polar (e.g., DEGS) | kobe-u.ac.jpcopernicus.org |

| Injector Temperature | 200 - 250°C (optimized to prevent degradation) | kobe-u.ac.jpcopernicus.org |

| Oven Program | Isothermal or gradient, e.g., 160-195°C | kobe-u.ac.jpcopernicus.org |

| Carrier Gas | Nitrogen, Helium, or Argon | kobe-u.ac.jp |

| Derivatization | Optional but common (e.g., ethylation, phenylation) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Mercury-Specific Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for separating non-volatile, thermally labile, or polar compounds, making it highly applicable for the direct analysis of this compound without derivatization. nih.govrsc.org Reversed-phase (RP) chromatography is the most common approach, where a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. nih.govrsc.org

To improve the chromatographic separation and prevent interactions with the column, the mobile phase is often modified with complexing agents, such as thiol-containing compounds (e.g., L-cysteine, 2-mercaptoethanol). nih.govresearchgate.net These agents form stable complexes with mercury species, facilitating their elution and separation. The separation of different organomercury compounds, including inorganic mercury, methylmercury, and ethylmercury, can be achieved in a single chromatographic run. rsc.orgnih.gov

Key research findings for HPLC analysis of organomercury compounds include:

Columns: C8 and C18 reversed-phase columns are widely used for the separation of mercury species. rsc.orgresearchgate.net

Mobile Phases: A mixture containing a buffer (e.g., ammonium (B1175870) acetate), a complexing agent (e.g., L-cysteine), and an organic modifier (e.g., methanol) is typical. nih.govresearchgate.net

Separation Time: Optimized methods can achieve rapid separation of multiple mercury species in under 10 minutes. rsc.org

Table 2: HPLC Conditions for Speciation of Related Organomercury Compounds

| Parameter | Value/Type | Source |

| Column | Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) | rsc.orgnih.gov |

| Mobile Phase | 0.05% 2-mercaptoethanol, 0.4% L-cysteine, 0.06 M ammonium acetate (B1210297) | researchgate.net |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | Coupled with ICP-MS or AFS | nih.govnih.gov |

| LOD (as Hg) | 0.2 µg/L for iHg and MeHg | rsc.org |

Thin-Layer Chromatography (TLC) for Qualitative Analysis and Separation of Organomercury Compounds

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method primarily used for the qualitative identification and separation of compounds. du.ac.inlibretexts.org It is particularly useful for screening samples and for the quality control of organomercurial products. rsc.org For organomercury compounds like this compound, TLC is performed on plates coated with an adsorbent like silica (B1680970) gel. rsc.orgrsc.org

The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (developing solvent). A study on the separation of various organomercury compounds, including methoxyethylmercury chloride, used a mobile phase of cyclohexane-acetone. rsc.orgrsc.org After development, the separated spots are visualized by spraying the plate with a chemical reagent, such as a copper sulfate (B86663) solution followed by a potassium iodide-sodium sulphite solution, which produces colored spots indicating the presence of mercury. rsc.orgrsc.org While primarily qualitative, semi-quantitative analysis is possible by comparing the size and intensity of the spots to standards. rsc.org

Table 3: TLC System for Separation of Related Alkoxyalkylmercury Chlorides

| Parameter | Description | Source |

| Stationary Phase | Silica Gel | rsc.orgrsc.org |

| Mobile Phase | Cyclohexane - Acetone (4:1) | rsc.orgrsc.org |

| Development | Continuous development | rsc.org |

| Detection Reagent | Successive sprays of copper sulfate and sodium sulphite-potassium iodide | rsc.orgrsc.org |

| Application | Qualitative analysis and separation of impurities | rsc.org |

Spectrometric Detection Methods Coupled with Chromatography

To achieve the high sensitivity and elemental selectivity required for mercury speciation, chromatographic systems are coupled with spectrometric detectors. These detectors can identify and quantify mercury at trace and ultra-trace levels.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the detector of choice for the sensitive and robust quantification of mercury species following chromatographic separation (e.g., HPLC-ICP-MS or GC-ICP-MS). nih.govthermofisher.com The eluent from the chromatograph is introduced into a high-temperature argon plasma, which atomizes and ionizes the mercury atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. ingeniatrics.com

ICP-MS offers exceptionally low detection limits, often in the parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) range, allowing for the analysis of mercury species in various environmental and biological samples. nih.govresearchgate.net The technique is highly specific because it detects the isotopes of mercury, minimizing spectral interferences. ingeniatrics.com Modern ICP-MS systems can be operated in different modes, such as using a collision/reaction cell, to further reduce interferences and improve sensitivity. rsc.org

Table 4: Performance Characteristics of HPLC-ICP-MS for Mercury Speciation

| Parameter | Value | Source |

| Coupling | HPLC system connected directly to the ICP-MS nebulizer | nih.govingeniatrics.com |

| Detection Principle | Elemental ionization in argon plasma and mass-to-charge separation | ingeniatrics.com |

| Detection Limits (LOD) | 0.009 - 0.016 ng/L for various Hg species (with preconcentration) | researchgate.net |

| Linearity | Wide linear range, often spanning several orders of magnitude | nih.gov |

| Advantages | High sensitivity, high selectivity, multi-element capability | nih.govingeniatrics.com |

Atomic Fluorescence Spectrometry (AFS)

Atomic Fluorescence Spectrometry (AFS) is another highly sensitive detection method for mercury. aurora-instr.com When coupled with a chromatographic system, it provides an excellent tool for mercury speciation. The technique typically involves a cold vapor (CV) generation step, where mercury species eluting from the column are chemically reduced to elemental mercury (Hg⁰). nih.gov This volatile elemental mercury is then purged into a detector cell.

Inside the detector, a high-intensity lamp excites the mercury atoms with UV light at a specific wavelength (253.7 nm). The excited atoms then re-radiate this energy as fluorescence, and the intensity of this fluorescence is directly proportional to the concentration of mercury. aurora-instr.com AFS is renowned for its high sensitivity, with detection limits comparable to or even better than ICP-MS for mercury, reaching sub-ppt levels. nih.govaurora-instr.com Its robustness and lower operational cost compared to ICP-MS make it an attractive option for routine laboratories focused on mercury analysis. nih.gov

Table 5: Performance Characteristics of HPLC-CV-AFS for Mercury Speciation

| Parameter | Value/Description | Source |

| Coupling | HPLC with online post-column cold vapor (CV) generation | nih.govnih.gov |

| Detection Principle | UV excitation of elemental Hg atoms and measurement of fluorescence | aurora-instr.com |

| Detection Limits (LOD) | 3 - 17 ng/mL for various Hg species | nih.gov |

| Advantages | Very high sensitivity for Hg, robust, lower cost than ICP-MS | nih.govaurora-instr.com |

| Interference Reduction | The fluorescence process is highly specific to mercury | aurora-instr.com |

Atomic Emission Spectrometry (AES)

Atomic Emission Spectrometry (AES) is a powerful technique for the determination of elemental composition. When coupled with a separation technique like gas chromatography (GC), it becomes an invaluable tool for the speciation of organometallic compounds. In a GC-AES system, the sample is first separated into its individual components by the gas chromatograph. The eluting compounds are then introduced into a high-energy plasma, such as a microwave-induced plasma (MIP) or an inductively coupled plasma (ICP), which excites the atoms, causing them to emit light at characteristic wavelengths.

For the analysis of this compound, a GC-MIP-AES or GC-ICP-AES setup would be highly effective. The mercury-specific emission line at 253.7 nm is typically monitored for quantification. The primary advantage of AES is its high selectivity and sensitivity for mercury, allowing for detection at picogram levels. researchgate.net

Table 1: Representative GC-ICP-AES Operating Parameters for Organomercury Analysis

| Parameter | Value |

| GC Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| ICP RF Power | 1200 W |

| Plasma Gas Flow | 15 L/min |

| Auxiliary Gas Flow | 0.8 L/min |

| Nebulizer Gas Flow | 0.7 L/min |

| Hg Emission Line | 253.7 nm |

Sample Preparation and Derivatization Strategies for Trace Analysis

Effective sample preparation is crucial for the successful analysis of trace levels of this compound. The primary goals are to isolate the target analyte from the sample matrix, preconcentrate it to a detectable level, and convert it into a form suitable for the analytical instrument.

Extraction and Preconcentration Techniques (e.g., Microextraction, Solid-Phase Extraction)

Given the expected low concentrations of this compound in environmental samples, extraction and preconcentration are essential steps.

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction of organomercury compounds. A sorbent material with a high affinity for the target analyte is packed into a cartridge. The sample is passed through the cartridge, and the analyte is retained on the sorbent. It is then eluted with a small volume of a suitable solvent, achieving significant preconcentration. For a relatively nonpolar compound like this compound, a C18 or similar reversed-phase sorbent would likely be effective.

Microextraction techniques , such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), offer several advantages, including minimal solvent consumption and high enrichment factors. In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). The analyte partitions onto the fiber, which is then thermally desorbed in the injector of a gas chromatograph.

Table 2: Comparison of Representative Extraction Techniques for Long-Chain Organomercury Compounds

| Technique | Sorbent/Solvent | Typical Recovery (%) | Enrichment Factor |

| Solid-Phase Extraction | C18-bonded silica | 85-95 | 100-500 |

| Solid-Phase Microextraction | Polydimethylsiloxane (PDMS) fiber | 90-105 | 500-2000 |

| Liquid-Phase Microextraction | Toluene | 80-90 | 100-300 |

Aqueous Derivatization with Organoborates for Enhanced Volatility in GC Analysis

To improve the chromatographic behavior and volatility of organomercury halides for GC analysis, a derivatization step is often employed. Aqueous derivatization with organoborate reagents, such as sodium tetraethylborate (NaBEt₄) or sodium tetraphenylborate, is a common strategy. researchgate.net In this reaction, the chloro group of this compound would be replaced by an ethyl or phenyl group from the organoborate reagent. This results in a more volatile and thermally stable compound, leading to sharper peaks and improved sensitivity in GC analysis. The reaction is typically carried out in an aqueous buffer solution.

The general reaction can be represented as: R-Hg-Cl + NaB(C₂H₅)₄ → R-Hg-C₂H₅ + NaCl + B(C₂H₅)₃

Thermogravimetric and Differential Thermal Analysis for Compound Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would reveal the temperatures at which the compound begins to decompose and the mass loss associated with the volatilization of different fragments. This information is critical for determining the maximum temperature for GC injection and transfer lines to prevent analyte degradation.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. DTA detects exothermic and endothermic processes, such as melting, boiling, and decomposition. For this compound, DTA would provide information on its melting point and the temperatures of any phase transitions or decomposition events.

While specific TGA/DTA data for this compound is not available, analogous alkylmercury chlorides exhibit decomposition at elevated temperatures.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analysis | Temperature (°C) | Observation |

| DTA | ~80-90 | Endothermic peak (Melting) |

| TGA | > 150 | Onset of mass loss |

| TGA | 150-250 | Significant mass loss (Decomposition/volatilization) |

This hypothetical data suggests that the compound is stable up to around 150°C, providing a safe upper temperature limit for GC analysis.

Computational Chemical Studies on Chloro 2 Methoxyundecyl Mercury

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying organometallic systems due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For Chloro(2-methoxyundecyl)mercury, DFT calculations would be employed to determine its ground-state electronic properties.

A typical DFT study would involve geometry optimization to find the lowest energy structure. For this compound, this would likely reveal a nearly linear C-Hg-Cl bond angle, a characteristic feature of many organomercury(II) compounds. wikipedia.orgcore.ac.uk The long undecyl chain with a methoxy (B1213986) substituent at the second position would adopt a low-energy conformation.

Key electronic properties that can be calculated using DFT include the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally suggests higher stability.

Furthermore, DFT calculations can provide information on the charge distribution within the molecule. The mercury atom is expected to carry a partial positive charge, while the chlorine and the carbon atom directly bonded to mercury will have partial negative charges, reflecting the polar covalent nature of the C-Hg and Hg-Cl bonds.

To illustrate the type of data generated, a hypothetical table of DFT-calculated properties for this compound is presented below. These values are representative of what would be expected from such a calculation based on studies of similar organomercurials.

| Property | Calculated Value |

| C-Hg Bond Length (Å) | 2.08 |

| Hg-Cl Bond Length (Å) | 2.35 |

| C-Hg-Cl Bond Angle (°) | 178.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Mulliken Charge on Hg | +0.45 |

| Mulliken Charge on Cl | -0.38 |

| Mulliken Charge on C (alpha) | -0.25 |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for benchmarking DFT results or for studying specific electronic phenomena, ab initio methods can be employed. numberanalytics.comaps.orgnih.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more demanding but are based on first principles without empirical parameterization. numberanalytics.com

Ab initio calculations would be particularly useful for obtaining a highly accurate value for the bond dissociation energy of the C-Hg bond, a crucial parameter for understanding the compound's stability and reactivity. These high-level calculations can also provide more refined descriptions of electron correlation effects, which can be significant in heavy elements like mercury.

A comparative table showcasing hypothetical bond energies calculated by different methods is provided below to highlight the expected trends.

| Method | C-Hg Bond Dissociation Energy (kcal/mol) |

| DFT (B3LYP) | 55.2 |

| MP2 | 58.9 |

| CCSD(T) | 60.5 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

Modeling of Carbon-Mercury Bond Cleavage Mechanisms

The cleavage of the carbon-mercury bond is a fundamental reaction of organomercurials and can proceed through various mechanisms, including homolytic and heterolytic pathways. acs.org Computational modeling can be used to determine the energetically most favorable pathway.

By mapping the potential energy surface for the C-Hg bond dissociation, the activation energy for the cleavage process can be calculated. This would involve locating the transition state structure for the bond-breaking event and calculating its energy relative to the ground state. The nature of the solvent can also be incorporated into these models using implicit or explicit solvent models, which is crucial as solvent polarity can significantly influence the reaction pathway. For instance, polar solvents would likely favor a heterolytic cleavage, leading to the formation of a carbocation and a chloromercurate anion.

Investigation of Ligand Exchange and Transmetalation Processes

Ligand exchange reactions are common in organometallic chemistry. nih.govnih.gov For this compound, the exchange of the chloride ligand with other nucleophiles could be computationally investigated. By calculating the reaction energies and activation barriers for the substitution with different ligands (e.g., Br⁻, I⁻, CN⁻), their relative reactivities could be predicted.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.

For this compound, key spectroscopic properties that can be predicted include:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies and their corresponding intensities. The calculated spectrum would show characteristic peaks for the C-H stretching and bending modes of the alkyl chain, the C-O stretching of the methoxy group, and, importantly, the C-Hg and Hg-Cl stretching frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

NMR Chemical Shifts: The prediction of ¹³C and ¹H NMR chemical shifts is another valuable application. The chemical shift of the carbon atom directly bonded to mercury would be of particular interest, as it is highly sensitive to the electronic environment.

Mass Spectra: While direct prediction of mass spectra is complex, computational chemistry can help in understanding the fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). nih.govrsc.org By calculating the energies of various potential fragment ions, the most likely fragmentation pathways can be identified, aiding in the interpretation of the experimental mass spectrum.

A hypothetical table of predicted spectroscopic data is presented below.

| Spectroscopic Parameter | Predicted Value |

| C-Hg Stretch (cm⁻¹) | 540 |

| Hg-Cl Stretch (cm⁻¹) | 310 |

| ¹³C Chemical Shift (C-Hg, ppm) | 85.2 |

| ¹H Chemical Shift (H on C-Hg, ppm) | 2.85 |

Computational NMR Chemical Shift Prediction and Relativistic Effects in Organomercury Compounds

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts in organomercury compounds like this compound is a computationally demanding task, primarily due to the significant influence of relativistic effects on the electron density around the mercury nucleus and its neighbors. mdpi.comacs.org Standard non-relativistic quantum chemical methods are often insufficient for accurately predicting the NMR parameters of molecules containing heavy elements.

Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling. For mercury, these effects can alter the shielding of atomic nuclei, leading to substantial changes in their NMR chemical shifts. mdpi.comacs.org To address this, computational chemists employ specialized methods that incorporate relativity. The most rigorous of these are four-component methods based on the Dirac equation, which explicitly treat the four components of the relativistic wavefunction. arxiv.orgarxiv.org However, due to their high computational cost, more approximate yet effective two-component methods, such as the Zeroth-Order Regular Approximation (ZORA), are frequently used. arxiv.orgarxiv.org These methods have been shown to provide reliable predictions of ¹⁹⁹Hg and other nuclear chemical shifts in organomercury complexes.

Density Functional Theory (DFT) has emerged as a workhorse for these calculations, offering a good balance between accuracy and computational expense. arxiv.orgarxiv.orgrsc.org The choice of exchange-correlation functional and basis set is crucial for obtaining meaningful results. Hybrid functionals, such as PBE0 and B3LYP, are often employed in conjunction with basis sets that are specifically designed for relativistic calculations. arxiv.orgarxiv.org

A hypothetical computational study on this compound might involve the following steps:

Geometry optimization of the molecule using a DFT functional and a suitable basis set.

Calculation of NMR shielding constants using a relativistic method (e.g., ZORA or a four-component method).

Conversion of the calculated shielding constants to chemical shifts by referencing them to a standard compound.

The following table presents hypothetical ¹³C and ¹⁹⁹Hg NMR chemical shifts for this compound, calculated using different levels of theory to illustrate the impact of relativistic effects.

| Atom | Non-Relativistic (ppm) | Relativistic (ZORA) (ppm) |

| C1 (CH₃) | 14.2 | 14.1 |

| C2 (CH-O) | 82.5 | 81.9 |

| C3 (CH₂) | 30.1 | 29.8 |

| ... | ... | ... |

| C11 (CH₃) | 22.8 | 22.7 |

| OCH₃ | 56.5 | 56.2 |

| ¹⁹⁹Hg | -1250 | -1550 |

Table 1. Hypothetical calculated ¹³C and ¹⁹⁹Hg NMR chemical shifts for this compound.

Vibrational Frequency Calculations for Spectroscopic Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational vibrational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. nih.govwikipedia.org These calculations are typically performed using DFT methods. youtube.comuit.nopsu.edu

The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. psu.eduwisc.edu Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. psu.edu

For this compound, such calculations would predict the frequencies of various stretching and bending modes, including the characteristic C-H, C-O, C-C, Hg-C, and Hg-Cl vibrations. Due to the presence of the heavy mercury atom, relativistic effects can also influence the vibrational frequencies, although the effect is generally less pronounced than for NMR chemical shifts. uit.no

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for approximations in the theoretical method and anharmonicity. researchgate.net

Below is a table of hypothetical calculated vibrational frequencies for some key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| C-H stretch (alkyl) | 2850 - 2960 |

| C-O stretch | 1080 - 1150 |

| Hg-C stretch | 520 - 550 |

| Hg-Cl stretch | 300 - 330 |

Table 2. Hypothetical calculated vibrational frequencies for selected modes of this compound.

Intermolecular Interactions and Aggregation Behavior

The solid-state structure and aggregation properties of this compound are dictated by a complex interplay of intermolecular forces. Computational methods are crucial for understanding these interactions at a molecular level.

Analysis of Spodium Bonding and Other Non-Covalent Interactions

In addition to conventional van der Waals forces and dipole-dipole interactions, organomercury compounds can exhibit a specific type of non-covalent interaction known as a spodium bond. This interaction involves the mercury atom acting as a Lewis acid and interacting with an electron-rich atom, such as a halogen, oxygen, or sulfur, in a neighboring molecule.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. These analyses can identify bond critical points and measure the extent of charge transfer, providing evidence for the presence and strength of spodium bonds.

Modeling of Crystal Packing and Supramolecular Assemblies

Predicting the crystal structure of a molecule from its chemical formula alone is a significant challenge in computational chemistry, known as crystal structure prediction (CSP). wikipedia.orgnih.gov For flexible molecules like this compound, the conformational space that needs to be explored is vast.

CSP methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energies. wikipedia.orgarxiv.org These energies are often calculated using a combination of molecular mechanics (MM) force fields for an initial screening, followed by more accurate DFT calculations with corrections for dispersion interactions. nih.govacs.org

The modeling of supramolecular assemblies of this compound would explore how individual molecules arrange themselves to form larger, ordered structures. researchgate.netresearchgate.net These models can reveal the key intermolecular interactions, such as spodium bonds and hydrophobic interactions of the undecyl chains, that drive the self-assembly process. Understanding these assemblies is crucial for relating the molecular structure to the macroscopic properties of the material.

Environmental Transformation Pathways of Chloro 2 Methoxyundecyl Mercury: Abiotic Processes

Abiotic Demercuration Mechanisms in Aqueous and Sedimentary Environments

Abiotic demercuration, the cleavage of the carbon-mercury bond, is a critical process that leads to the formation of inorganic mercury species. This transformation can significantly alter the toxicity and mobility of mercury in the environment.

Sunlight, particularly the ultraviolet (UV) portion of the spectrum, is a primary driver of the abiotic degradation of organomercury compounds in sunlit surface waters. While specific photodecomposition studies on Chloro(2-methoxyundecyl)mercury are not available, the pathways can be inferred from extensive research on other organomercurials, such as methylmercury.

Photodecomposition can occur through two main pathways:

Direct Photolysis: This process involves the direct absorption of photons by the this compound molecule. The energy from the absorbed light can be sufficient to break the covalent bond between the carbon atom of the undecyl chain and the mercury atom, leading to the formation of a methoxyundecyl radical and a chloro(mercury) radical.

Indirect Photolysis: This pathway is often more significant in natural waters and involves photosensitized reactions. Dissolved organic matter (DOM) absorbs sunlight and generates highly reactive chemical species, known as reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then attack the this compound molecule, leading to the cleavage of the C-Hg bond. The presence of DOM can, therefore, significantly accelerate the photodecomposition of organomercury compounds.

The efficiency of these photodecomposition pathways is influenced by water clarity, the intensity and wavelength of solar radiation, and the concentration and chemical nature of dissolved organic matter.

Table 1: Factors Influencing the Photodecomposition Rate of Organomercury Compounds

| Factor | Influence on Photodecomposition Rate |

| Light Intensity | Increased light intensity, particularly in the UV spectrum, generally leads to a higher rate of photodecomposition. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, increasing indirect photolysis. However, at high concentrations, it can also act as a light screen, reducing the penetration of UV radiation and thus decreasing the overall rate. |

| Water Clarity | Higher turbidity reduces light penetration, thereby decreasing the photodecomposition rate. |

| pH | Can influence the speciation of both the organomercury compound and DOM, which in turn can affect photosensitized reactions. |

| Presence of Other Species | Nitrate ions can be a source of hydroxyl radicals upon photolysis, potentially enhancing degradation rates. |

Chemical Redox Reactions Leading to Mercury Speciation Changes

In addition to photodecomposition, abiotic chemical redox reactions in both the water column and sediments can lead to the demercuration of this compound. These reactions involve the transfer of electrons and result in changes in the oxidation state of mercury.

Abiotic Reduction: In anoxic (oxygen-deficient) environments, such as deep waters and sediments, abiotic reduction of the mercury atom in this compound from Hg(II) to elemental mercury, Hg(0), can occur. This process can be facilitated by reducing agents present in the environment, such as dissolved organic matter (particularly humic and fulvic acids) and sulfide ions. The formation of volatile Hg(0) can lead to its evasion from the aquatic system into the atmosphere. The reduction process is often influenced by the redox potential of the environment.

Abiotic Oxidation: Conversely, in oxic environments, the mercury associated with the organomercury compound can be susceptible to oxidation. While the primary abiotic degradation pathway often involves C-Hg bond cleavage, the resulting inorganic mercury species can undergo further redox transformations. For instance, any Hg(0) formed can be re-oxidized to Hg(II) by various oxidants, including dissolved oxygen and reactive halogen species. Thiol compounds, both as free low-molecular-weight thiols and as functional groups within dissolved organic matter, have been shown to drive the abiotic dark oxidation of Hg(0).

These redox reactions are critical in controlling the speciation of mercury released from the demercuration of this compound, thereby influencing its subsequent transport, bioavailability, and potential for methylation.

Abiotic Methylation Mechanisms for Inorganic Mercury Precursors (Contextual)

While this compound is an organomercury compound, its degradation can release inorganic mercury (Hg(II)) into the environment. This inorganic mercury can then be a substrate for methylation, a process that forms the highly toxic and bioaccumulative methylmercury (CH₃Hg⁺). Although biotic methylation by microorganisms is the dominant pathway for methylmercury production in most environments, abiotic methylation can also occur under specific conditions. nih.govbohrium.comnih.govfacetsjournal.com

Abiotic methylation involves the transfer of a methyl group from a methyl donor to an inorganic mercury species. Potential abiotic methylating agents in the environment include:

Methylcobalamin: A derivative of vitamin B12, methylcobalamin is a known biological methylating agent but can also participate in abiotic methylation reactions with mercury. nih.govbohrium.com

Methyltin Compounds: Organotin compounds, such as methyltin, which can be present as environmental pollutants, have been shown to abiotically methylate mercury. nih.govbohrium.com

Methyl Iodide: This volatile organoiodine compound, produced naturally in marine environments, can also serve as a methyl donor for mercury under certain conditions. nih.govbohrium.com

Humic and Fulvic Acids: Some studies suggest that humic and fulvic acids, components of dissolved organic matter, can facilitate the abiotic methylation of mercury, although the exact mechanisms are not fully understood.

Influence of Environmental Parameters on Abiotic Transformation Kinetics and Stability

The rates and pathways of the abiotic transformations of this compound are not static but are significantly influenced by a range of environmental parameters.

The stability and transformation kinetics of this compound are intricately linked to the chemical composition of the surrounding water and sediment.

pH: The pH of the water can influence the stability of organomercury compounds. Acidic conditions can, in some cases, promote the decomposition of certain organomercurials. Furthermore, pH affects the speciation of dissolved organic matter and inorganic ligands, which in turn influences their interaction with this compound and its transformation products. For instance, the binding of mercury to DOM is pH-dependent, which can alter its availability for photodecomposition and redox reactions. researchgate.net

Ionic Strength: The ionic strength of the water, which is a measure of the total concentration of dissolved ions, can affect the reaction rates and equilibrium of chemical processes. Changes in ionic strength can alter the activity coefficients of the reacting species, thereby influencing the kinetics of degradation and complexation reactions. Studies on mercuric halides have shown that their electronic absorption spectra and stability constants are sensitive to ionic strength. rsc.org

Dissolved Organic Matter (DOM): DOM plays a dual role in the fate of this compound. On one hand, DOM can enhance the photodecomposition of the compound through photosensitization. usgs.govresearchgate.net On the other hand, DOM can form strong complexes with the mercury atom, which can stabilize the organomercury compound and reduce its bioavailability for other transformation processes. nih.gov The nature and concentration of DOM are critical; for instance, at low concentrations, humic substances may facilitate the reduction of Hg(II), while at higher concentrations, complexation can inhibit this process. ornl.govnih.gov

Table 2: Illustrative Pseudo-1st-Order Rate Constants for Abiotic Dark Reduction of Hg(II) by Natural Organic Matter (NOM) (Note: These data are for inorganic mercury (Hg(II)) reduction and are provided as an example of the kinetics of abiotic mercury transformations. Specific rates for this compound are not available.)

| Natural Organic Matter (NOM) Source | Rate Constant (k) (h⁻¹) | pH | Reference |

| Nordic Reservoir NOM | k₁ = 0.0290 ± 0.0068 | ~6 | mdpi.com |

| k₂ = 0.0005 ± 0.0001 | |||

| Various Reduced NOM Isolates | k₁ (reduction) = 0.4–5.5 | ~7 | mdpi.com |

| k₂ (reduction) = 0.004–0.037 | |||

| Peat Humic Acid (HA) | 0.35 (for Hg(OR)₂) | Not specified | mdpi.com |

| 0.003 (for RSHgOR) | |||

| Soil Humic Acid (HA) | 0.22 (for Hg(OR)₂) | Not specified | mdpi.com |

| 0.006 (for RSHgOR) | |||

| Coal Humic Acid (HA) | 0.18 (for Hg(OR)₂) | Not specified | mdpi.com |

| 0.0003 (for RSHgOR) |

Inorganic ligands present in natural waters and sediments can significantly impact the transformation pathways of this compound by forming complexes with the mercury atom.

Sulfide (S²⁻): In anoxic environments, sulfide is a key ligand that forms very strong complexes with mercury. The formation of mercury sulfide complexes can compete with other ligands, such as DOM, for binding to mercury. This complexation can either stabilize the mercury and inhibit its transformation or, in some cases, be involved in degradation pathways. For example, dimethylmercury has been shown to degrade via a sulfide-mediated pathway.

Halides (Cl⁻, Br⁻, I⁻): Halide ions, particularly chloride in marine and estuarine environments, are important complexing agents for mercury. The formation of chloro-complexes can affect the bioavailability of mercury for methylation and its partitioning between different environmental compartments. The stability of these complexes generally follows the order I⁻ > Br⁻ > Cl⁻. rsc.org The presence of chloride can inhibit the abiotic methylation of mercury by methylcobalamin but is a necessary component for methylation by methyltin compounds in basic, saline media. researchgate.net

Table 3: Log Stability Constants (log K) for Mercuric Halide Complexes in Water at 20°C (Note: These constants are for the formation of inorganic mercury-halide complexes and illustrate the relative strength of these interactions.)

| Reaction | X = I⁻ | X = Br⁻ | X = Cl⁻ |

| log K₃ (HgX₂ + X⁻ ⇌ HgX₃⁻) | 3.79 ± 0.01 | 2.23 ± 0.02 | 0.70 ± 0.03 |

| log K₄ (HgX₃⁻ + X⁻ ⇌ HgX₄²⁻) | 2.03 ± 0.02 | 1.40 ± 0.03 | 0.50 ± 0.05 |

| Source: Adapted from data on thermodynamic stability constants. rsc.org |

Modeling and Prediction of Environmental Fate for Related Alkoxyalkylmercury Halides